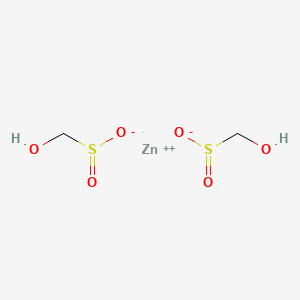

Zinc formaldehyde sulfoxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc Formaldehyde Sulfoxylate (ZFS) is also known as Hydroxymethanesulphinic acid zinc salt or Zinc bis(hydroxymethanesulphinate) . It is used as a discharge agent in textile printing and also as a redox catalyst in the manufacturing of polymers .

Synthesis Analysis

ZFS can be prepared from sodium dithionite and formaldehyde . A mixture of formaldehyde and sodium hydrogen sulfite is treated with a mixture of zinc dust and zinc oxide . This leads to a convoluted purification process that results in acceptably pure ZFS .Molecular Structure Analysis

The molecular formula of ZFS is C2H6O6S2Zn . Its molecular weight is 255.58 . The molecular structure of ZFS can be analyzed using various techniques, including X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis.Chemical Reactions Analysis

The hydroxymethanesulfinate ion in ZFS is unstable in solution towards decomposition to formaldehyde and sulfite . Addition of at least one equivalent of formaldehyde pushes the equilibrium towards the side of the adduct and reacts further to give the bis(hydroxymethyl)sulfone .Physical And Chemical Properties Analysis

ZFS can be analyzed using various techniques, including X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis. These methods can provide important information about the physical and chemical properties of ZFS, such as its crystal structure, molecular composition, and thermal stability.Scientific Research Applications

Polymer and Textile Industry

- Zinc(II) formaldehyde sulfoxylate ([Zn(CH3O3S)2]) is widely used as an additive in the polymer and textile industry, known by trademarks such as Decroline, Decolin, and Safolin. It forms a polymeric framework in the solid state, with octahedrally coordinated Zn atoms linked by hydroxymethanesulfinate groups. This compound exhibits unique coordination properties and a chelating nature, crucial for industrial applications (Masciocchi, Rigamonti, & Maspero, 2005).

Synthesis Processes

- A one-step synthesis process using formaldehyde, sodium bisulfite, and zinc powder as raw materials has been developed for formaldehyde sodium sulfoxylate. This process, suitable for industrial production, achieves quality that meets the standard of HG 2281—1992, demonstrating the compound's industrial significance (Ying Wei-guo, 2010).

Gas Sensors

- Zinc oxide (ZnO) nanoparticles modified graphene nanosheets have been developed for room temperature formaldehyde sensors. ZnO-ANS-rGO sensor, fabricated for detecting formaldehyde, demonstrates high selectivity and reliability, attributed to the synergistic effects of 5-aminonaphthalene-1-sulfonic acid (ANS) and ZnO nanoparticles (Fan et al., 2021).

Catalysis

- Sodium zincate mesoporous structures, synthesized from sulfonated melamine-formaldehyde, have shown high activity in the Biginelli reaction, a significant process in organic chemistry. These structures demonstrate potential application in catalyst systems (Zarnaghash et al., 2021).

Food Science

- Zinc sulfate reagent has been used to extract formaldehyde from shrimp muscle. Its efficiency in formaldehyde extraction has been compared with acid extractions and steam distillation, showing high percentage recovery (Yamagata & Low, 1995).

Novel Detection Methods

- Novel techniques have been developed for the detection of phenoxy herbicides, involving the use of hydrated zinc sulfate to split off formaldehyde. This method is significant for tracing compounds like 2,4-D in various environmental samples (Rathore & Khan, 1989).

Mechanism of Action

Target of Action

Zinc formaldehyde sulfoxylate, also known as Parolite, is primarily used as a discharge agent in textile printing and as a redox catalyst in the manufacturing of polymers for adhesives . It interacts with the dye molecules in the textile and the monomers in the polymerization process.

Mode of Action

This compound acts as a reducing agent in its applications. In textile printing, it breaks the bonds of the dye molecules, causing them to lose their color . In the polymerization of ethylene vinyl acetate (EVA), it acts as a redox catalyst, facilitating the reaction by transferring electrons .

Biochemical Pathways

In these reactions, this compound can donate electrons, thereby altering the state of other molecules in the pathway .

Pharmacokinetics

This compound is very soluble in water, but insoluble in alcohol and decomposes in acid . This solubility profile affects its bioavailability in different environments.

Result of Action

The primary result of this compound’s action is the alteration of the chemical structure of other molecules. In textile printing, this results in the discharge of color from the fabric . In the polymerization of EVA, it helps in the formation of the polymer chains .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. It is very soluble in water, which allows it to be easily distributed in aqueous environments . It decomposes in acid, which can limit its stability and effectiveness in acidic conditions . Its action can also be affected by temperature, as it decomposes at temperatures above 90 degrees Celsius .

Future Directions

Future research should focus on overcoming these limitations and exploring new applications for ZFS. Some potential future directions include the use of ZFS as a reducing agent in organic synthesis, the preparation of new materials using ZFS, and the development of novel biomedical applications. The global Zinc Formaldehyde Sulfoxylate (ZFS) market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period .

Biochemical Analysis

Biochemical Properties

It is known that it is a strong reducing agent , suggesting that it may participate in redox reactions in biochemical systems

Cellular Effects

Given its role as a reducing agent , it may influence cell function by participating in redox reactions, which are crucial for many cellular processes. These could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a reducing agent , it may interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc formaldehyde sulfoxylate involves the reaction of formaldehyde sulfoxylate with Zinc acetate in the presence of a suitable solvent.", "Starting Materials": [ "Formaldehyde sulfoxylate", "Zinc acetate", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve Zinc acetate in the solvent to form a clear solution.", "Add formaldehyde sulfoxylate to the solution and stir for several hours.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with cold solvent and dry under vacuum to obtain Zinc formaldehyde sulfoxylate as a white solid." ] } | |

| 24887-06-7 | |

Molecular Formula |

C2H6O6S2Zn |

Molecular Weight |

255.6 g/mol |

IUPAC Name |

zinc;hydroxymethanesulfinate |

InChI |

InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |

InChI Key |

CAAIULQYGCAMCD-UHFFFAOYSA-L |

SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

Canonical SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

| 24887-06-7 64641-37-8 |

|

physical_description |

DryPowde |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

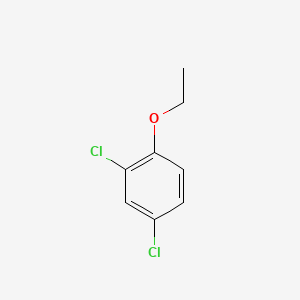

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

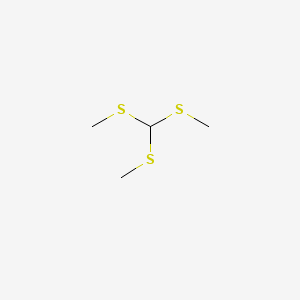

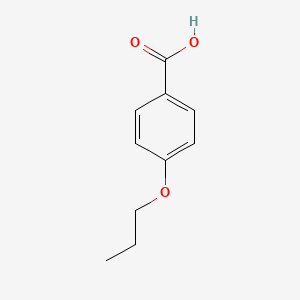

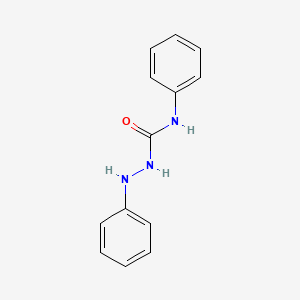

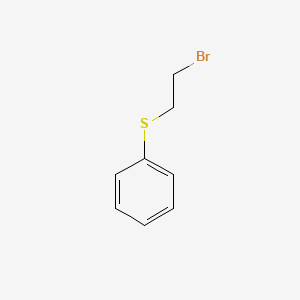

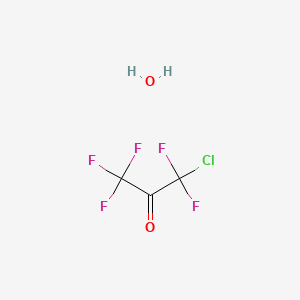

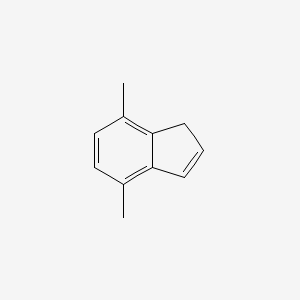

Feasible Synthetic Routes

Q1: What is the primary application of Zinc Formaldehyde Sulfoxylate in the provided research papers?

A1: While the provided research papers don't focus on this compound as the primary subject, one paper mentions its use as a reducing agent. Specifically, [] describes its application in studying wool damage by inducing reduction effects. This research utilizes this compound alongside other reducing agents to understand how wool degrades under different chemical treatments.

Q2: Can you elaborate on the specific effects of this compound on wool as outlined in the research?

A2: The research paper [] investigates the impact of various chemical treatments, including this compound, on wool properties. The study examines quantitative measures of wool damage like weight loss, shrinkage, alkali solubility, changes in wettability, and tensile strength reduction after exposure to this compound. This approach helps understand the specific ways this compound affects wool structure and its potential implications for textile processing or applications.

Q3: Aside from its use in textile research, are there other applications of this compound mentioned in the provided papers?

A3: Interestingly, one of the papers [] discusses a completely different application of this compound. This research focuses on developing a vinyl acetate wood adhesive, and this compound is mentioned as one component within a complex mixture. The paper highlights its role as an initiator alongside tert-butyl hydroperoxide and in the presence of a reducing agent, sodium bicarbonate, for polymerization reactions. This example demonstrates the versatility of this compound across diverse scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)